
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide” is a compound that contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The triazine ring in this compound is substituted with two methoxy groups and a methyl group that is further substituted with a fluorobenzamide group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, is prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a planar, aromatic ring. The methoxy groups, the fluorobenzamide group, and the methyl group would be attached to this ring .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as leaving groups in the formation of carbocation species in acid-catalyzed alkylation of O- and C-nucleophiles .Aplicaciones Científicas De Investigación
Tumor Imaging and Evaluation
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide derivatives, such as fluorine-18 labeled compounds, have been evaluated for their potential in imaging tumor proliferation using positron emission tomography (PET). These compounds exhibit significant tumor uptake and are promising for assessing the proliferative status of solid tumors, which is crucial for cancer diagnosis and treatment planning. For instance, fluorine-18 labeled benzamide analogs have demonstrated high tumor uptake in mice bearing tumor allografts, indicating their potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Synthetic Chemistry Applications
Compounds containing the this compound moiety are used in synthetic chemistry for various purposes, including as intermediates in the synthesis of complex organic molecules. These compounds serve as key reagents in the development of new synthetic routes and the synthesis of novel molecules with potential pharmaceutical applications. For example, triazine-based dehydrocondensing reagents substituted by amido groups have shown efficiency for dehydrocondensing reactions, highlighting the utility of triazine derivatives in facilitating chemical syntheses (Kunishima et al., 2016).
Antimicrobial and Antitubercular Activities
The structural framework of this compound has been explored for its potential antimicrobial and antitubercular activities. Novel derivatives synthesized from this framework have been screened for their efficacy against various microbial strains, showing promising results in inhibiting the growth of pathogenic bacteria and tuberculosis-causing mycobacteria. This suggests potential applications in developing new antimicrobial and antitubercular agents, contributing to the fight against infectious diseases (Bodige et al., 2020).
Mecanismo De Acción
Target of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is an organic triazine derivative . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The primary targets of this compound are carboxylic acids .
Mode of Action
The mode of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide are those involving carboxylic acid derivatives. The compound is used in the synthesis of amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Pharmacokinetics
The compound is known to be used in peptide synthesis , suggesting that it may have properties suitable for biological applications
Result of Action
The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These compounds are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Action Environment
The action environment can influence the efficacy and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide. The compound is known to mediate amidation reactions in alcohol and aqueous solutions , suggesting that the solvent environment can impact its reactivity. Additionally, the by-product of the reaction with the compound is highly water-soluble and can be easily removed from the main reaction product , indicating that the presence of water can influence the reaction outcome.
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXIWDDJCECCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)
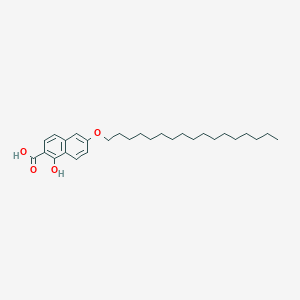
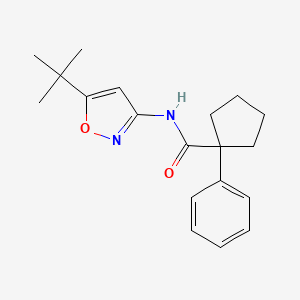
![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2709520.png)
![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)
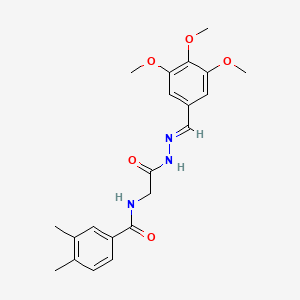
![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)

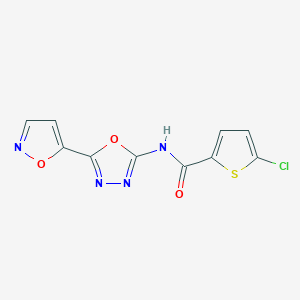
![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)
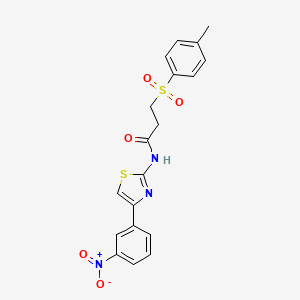
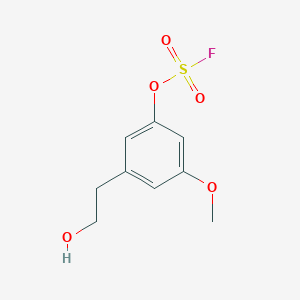
![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)